(6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
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Overview
Description
(6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound with a unique structure that combines a chloropyridine moiety with a fluorinated tetrahydropyridoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the chloropyridine and fluorinated tetrahydropyridoindole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include halogenating agents, fluorinating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups, enhancing the compound’s reactivity or stability.
Scientific Research Applications
Chemistry
In chemistry, (6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it valuable for investigating the mechanisms of action of various biomolecules.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as oncology and neurology.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal applications, the compound might bind to specific receptors or enzymes, altering their activity and resulting in therapeutic effects.
Properties
Molecular Formula |
C17H13ClFN3O |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
(6-chloropyridin-3-yl)-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C17H13ClFN3O/c18-16-4-1-10(8-20-16)17(23)22-6-5-15-13(9-22)12-7-11(19)2-3-14(12)21-15/h1-4,7-8,21H,5-6,9H2 |
InChI Key |
PJSHAHQOBIEOSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CN=C(C=C4)Cl |
Origin of Product |
United States |
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